Computed Electronic Property Differentiation: XLogP3 and Topological Polar Surface Area (TPSA) Compared to 3-Benzylidene-4-chromanone and 4'-Nitroflavone
The 4-nitrophenyl substitution in CAS 101001-06-3 significantly alters computed lipophilicity compared to the unsubstituted 3-benzylidene-4-chromanone (CAS 1212-30-6; XLogP3 ~3.5) and the fully unsaturated 4'-nitroflavone (CAS 19725-49-6; XLogP3 ~3.0). Specifically, CAS 101001-06-3 has a calculated XLogP3 of 3.2 [1], representing a quantifiable reduction in logP of approximately 0.3 units relative to the unsubstituted benzylidene analog due to the polar nitro group. Its TPSA is 72.1 Ų, identical to 4'-nitroflavone (72.1 Ų) but markedly higher than that of 3-benzylidene-4-chromanone (TPSA ~43.4 Ų), reflecting enhanced hydrogen-bond acceptor capacity. This difference matters because a ΔlogP of 0.3 and a ~29 Ų increase in TPSA predict moderately reduced passive membrane permeability, which can be decisive when selecting a tool compound for cell-based vs. cell-free assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.2; TPSA = 72.1 Ų |
| Comparator Or Baseline | 3-Benzylidene-4-chromanone (XLogP3 ≈3.5, TPSA ≈43.4 Ų); 4'-Nitroflavone (XLogP3 ≈3.0, TPSA 72.1 Ų) |
| Quantified Difference | ΔXLogP3 ≈ −0.3 vs. 3-benzylidene analog; TPSA +28.7 Ų vs. 3-benzylidene analog; TPSA identical to 4'-nitroflavone |
| Conditions | Computed via PubChem XLogP3 3.0 algorithm and Cactvs TPSA (PubChem release 2025.09.15) |
Why This Matters
A quantifiable 0.3 log unit shift in lipophilicity and a 66% larger polar surface area mean that CAS 101001-06-3 will distribute and permeate membranes differently than its unsubstituted analog, directly impacting assay design choices between the two compounds.
- [1] PubChem Compound Summary. 3-[(E)-(4-nitrophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one. CID 1897545. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/101001-06-3. View Source
- [2] Pajouhesh, H. and Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), pp.541–553. (TPSA/permeability relationship). View Source
